molecular formula C4H9N3O2 B2619820 Ethoxycarbonylguanidine CAS No. 30884-39-0

Ethoxycarbonylguanidine

Cat. No. B2619820
CAS RN: 30884-39-0
M. Wt: 131.135
InChI Key: RAMWAPBGTMMDSI-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structure, and common uses. For example, a compound might be used in medical treatments, in industry, or in scientific research .


Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This often involves reactions between different chemicals, and can require specific conditions such as certain temperatures or pressures .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within it. This can be determined using various techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that a compound undergoes. This can help to understand its behavior and how it interacts with other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .

Scientific Research Applications

1. DNA Damage and Free Radical Production

Ethoxycarbonylguanidine, in its derivative form aminoguanidine, has been studied for its role in causing damage to DNA through free radical production. This research is significant in understanding the potential risks of using aminoguanidine in clinical applications, particularly in the context of diabetes and aging-related diseases. The study by Suji and Sivakami (2006) highlights the DNA damage caused by aminoguanidine in the presence of transition metals, emphasizing the need for caution in its clinical use (Suji & Sivakami, 2006).

2. Synthesis and Biological Activity of Derivatives

Research has also been conducted on synthesizing derivatives of ethoxycarbonylguanidine, like 6-amino-5-azacytidine, and studying their molecular conformation and biological activity. This compound has shown potential in inhibiting the growth of bacteria and certain cell lines, indicating its potential in antibacterial and antitumor applications. The work of Pískala et al. (1989) provides valuable insights into the synthesis process and the biological implications of these derivatives (Pískala, Hanna, Zajicek, & Čihák, 1989).

3. Cytotoxic Activities in Carbazole Derivatives

Another area of research involves the synthesis of new guanidines derived from carbazoles, where ethoxycarbonylguanidine intermediates are utilized. These synthesized guanidines have been evaluated for their cytotoxic activities against various cell lines, contributing to the exploration of new cancer therapies. Caruso et al. (2014) provide a comprehensive study on this topic, offering insights into the potential use of these compounds in medicinal chemistry (Caruso et al., 2014).

Mechanism of Action

In the context of a biologically active compound, the mechanism of action refers to how the compound affects a living organism at the molecular level .

Safety and Hazards

This refers to the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

ethyl N-(diaminomethylidene)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-2-9-4(8)7-3(5)6/h2H2,1H3,(H4,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMWAPBGTMMDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethoxycarbonylguanidine

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